
9,12-Tetradecadien-1-ol, (Z,E)-
Overview
Description
9,12-Tetradecadien-1-ol, (Z,E)-: is an organic compound with the molecular formula C14H26O . It is a type of alcohol characterized by the presence of two double bonds at the 9th and 12th positions in the carbon chain, with the (Z,E)-configuration indicating the geometric isomerism of these double bonds . This compound is often used in various scientific and industrial applications due to its unique chemical properties.
Scientific Research Applications
Chemistry: In chemistry, 9,12-Tetradecadien-1-ol, (Z,E)- is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of pheromones and other biologically active compounds .
Biology: In biological research, this compound is studied for its role as a pheromone in various insect species. It is used in pheromone traps to monitor and control pest populations .
Medicine: While not directly used as a drug, 9,12-Tetradecadien-1-ol, (Z,E)- is valuable in the development of pharmaceutical intermediates and as a reference compound in analytical studies .
Industry: In industry, it is utilized in the manufacture of fragrances and flavoring agents . Its unique scent profile makes it a valuable component in perfumery .
Mechanism of Action
Target of Action
The primary target of 9,12-Tetradecadien-1-ol, (Z,E)- is insects, specifically the Indian meal moth, Plodia interpunctella . This compound acts as a sex pheromone, attracting these insects .
Mode of Action
As a pheromone, 9,12-Tetradecadien-1-ol, (Z,E)- interacts with the olfactory receptors of the target insects. When the insects detect this compound in their environment, it triggers a behavioral response, leading them to move towards the source of the pheromone .
Result of Action
The primary result of the action of 9,12-Tetradecadien-1-ol, (Z,E)- is the attraction of Plodia interpunctella . This can be used to monitor or control the population of these insects in a given area.
Action Environment
The efficacy and stability of 9,12-Tetradecadien-1-ol, (Z,E)- can be influenced by various environmental factors. For instance, wind direction and speed can affect the dispersion of this compound in the environment. Additionally, temperature and humidity might impact its volatility and stability .
Biochemical Analysis
. .
Biochemical Properties
It is known to be used as an insect attractant , suggesting that it may interact with certain proteins or receptors in insects to trigger specific behaviors.
Molecular Mechanism
It is likely that this compound interacts with specific receptors or enzymes in insects, given its role as an insect attractant .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,12-Tetradecadien-1-ol, (Z,E)- typically involves the use of alkenes and alcohols as starting materials. One common method is the Wittig reaction , where a phosphonium ylide reacts with an aldehyde to form the desired diene . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as triphenylphosphine.
Industrial Production Methods: In industrial settings, the production of 9,12-Tetradecadien-1-ol, (Z,E)- may involve large-scale Wittig reactions or hydroformylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques like distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions: 9,12-Tetradecadien-1-ol, (Z,E)- undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent.
Major Products:
Oxidation: 9,12-Tetradecadienal or 9,12-Tetradecadienoic acid.
Reduction: 9,12-Tetradecanol.
Substitution: 9,12-Tetradecadienyl halides.
Comparison with Similar Compounds
- 9,12-Tetradecadien-1-ol, acetate, (Z,E)-
- 9,12-Tetradecadienal, (Z,E)-
- 9,12-Tetradecadienoic acid, (Z,E)-
Comparison:
- 9,12-Tetradecadien-1-ol, acetate, (Z,E)- is an ester derivative of 9,12-Tetradecadien-1-ol, (Z,E)- and is often used in similar applications, particularly in pheromone research .
- 9,12-Tetradecadienal, (Z,E)- is the oxidized form of the alcohol and is used in flavor and fragrance industries due to its distinct aroma .
- 9,12-Tetradecadienoic acid, (Z,E)- is the carboxylic acid derivative and finds applications in the synthesis of polymers and other industrial chemicals .
Uniqueness: 9,12-Tetradecadien-1-ol, (Z,E)- is unique due to its specific double bond configuration and its role as a precursor in the synthesis of various biologically active compounds. Its versatility in undergoing different chemical reactions makes it a valuable compound in both research and industrial applications .
Properties
| { "Design of the Synthesis Pathway": "The synthesis of 9,12-Tetradecadien-1-ol, (Z,E)- can be achieved through a multi-step process involving several reactions. The key steps involve the synthesis of the required starting materials, followed by the coupling of these materials to form the desired product.", "Starting Materials": ["1. Tetradecanal", "2. Lithium aluminum hydride", "3. Sodium borohydride", "4. Ethylmagnesium bromide", "5. 12-bromo-9-octadecene", "6. 9-bromo-12-octadecene"], "Reaction": ["1. Synthesis of 9-bromo-12-octadecene by the reaction of tetradecanal with lithium aluminum hydride, followed by treatment with hydrogen bromide.", "2. Synthesis of 12-bromo-9-octadecene by the reaction of tetradecanal with sodium borohydride, followed by treatment with hydrogen bromide.", "3. Synthesis of ethyl 9,12-tetradecadienoate by the reaction of 9-bromo-12-octadecene with ethylmagnesium bromide.", "4. Synthesis of 9,12-Tetradecadien-1-ol, (Z,E)- by the reduction of ethyl 9,12-tetradecadienoate with lithium aluminum hydride." ] } | |
CAS No. |
51937-00-9 |
Molecular Formula |
C14H26O |
Molecular Weight |
210.36 g/mol |
IUPAC Name |
tetradeca-9,12-dien-1-ol |
InChI |
InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-3,5-6,15H,4,7-14H2,1H3 |
InChI Key |
IHRPKOQVBCPMQH-UHFFFAOYSA-N |
Isomeric SMILES |
C/C=C/C/C=C/CCCCCCCCO |
SMILES |
CC=CCC=CCCCCCCCCO |
Canonical SMILES |
CC=CCC=CCCCCCCCCO |
| 51937-00-9 | |
Synonyms |
(Z,E)-9,12-Tetradecadien-1-ol; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


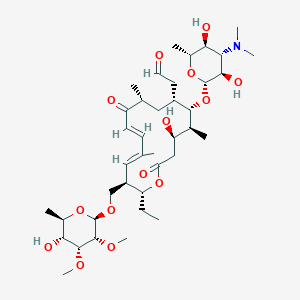
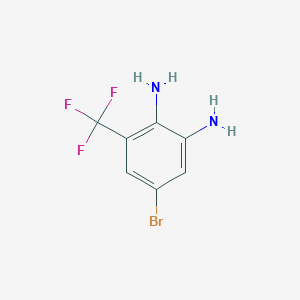
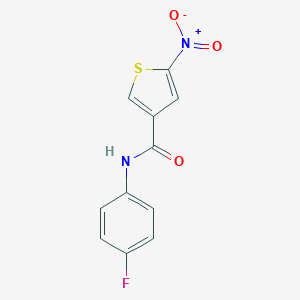

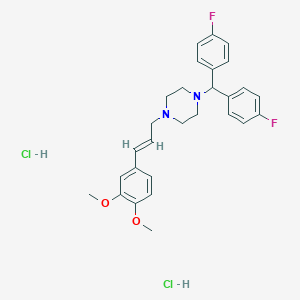
![1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one](/img/structure/B134048.png)
![2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B134049.png)
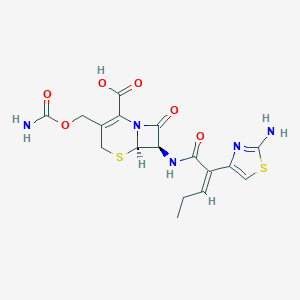

![{5-[(Acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetate](/img/structure/B134058.png)




